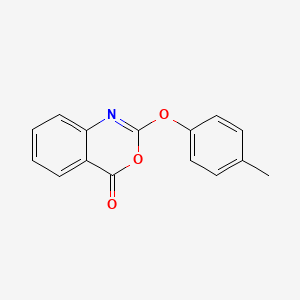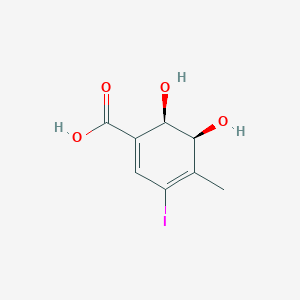
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene is a complex organic compound characterized by its unique structure, which includes a carboxyl group, an iodine atom, and multiple hydroxyl groups attached to a cyclohexadiene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene typically involves multi-step organic reactions. One common approach is the iodination of a precursor compound followed by the introduction of carboxyl and hydroxyl groups through controlled reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of the carboxyl group to an alcohol.
Substitution: Replacement of the iodine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
- (2S,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene
Uniqueness
(2R,3S)-1-Carboxy-5-iodo-4-methyl-2,3-dihydroxycyclohexa-4,6-diene is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This stereoisomer may exhibit different physical, chemical, and biological properties compared to its counterparts, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C8H9IO4 |
|---|---|
Molecular Weight |
296.06 g/mol |
IUPAC Name |
(5S,6R)-5,6-dihydroxy-3-iodo-4-methylcyclohexa-1,3-diene-1-carboxylic acid |
InChI |
InChI=1S/C8H9IO4/c1-3-5(9)2-4(8(12)13)7(11)6(3)10/h2,6-7,10-11H,1H3,(H,12,13)/t6-,7+/m0/s1 |
InChI Key |
PHFNUCVOBHHQAQ-NKWVEPMBSA-N |
Isomeric SMILES |
CC1=C(C=C([C@H]([C@H]1O)O)C(=O)O)I |
Canonical SMILES |
CC1=C(C=C(C(C1O)O)C(=O)O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


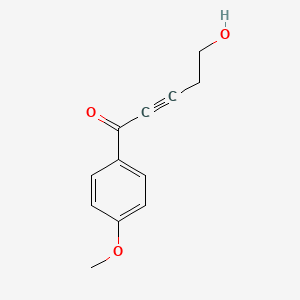
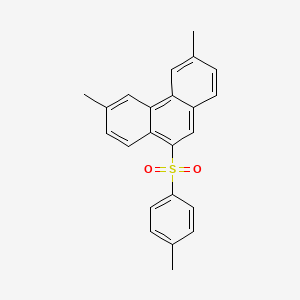
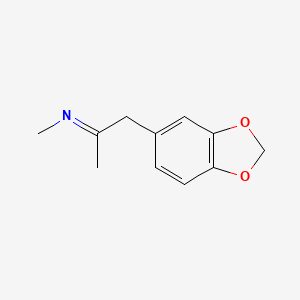
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
![N-{5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-yl}-2-(morpholin-4-yl)acetamide](/img/structure/B12584090.png)

![{2-[(S)-Propane-2-sulfinyl]ethenyl}benzene](/img/structure/B12584096.png)

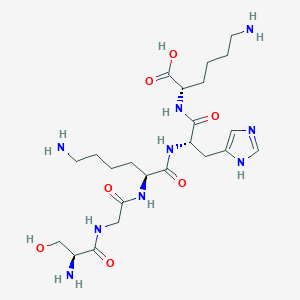
propanedinitrile](/img/structure/B12584108.png)
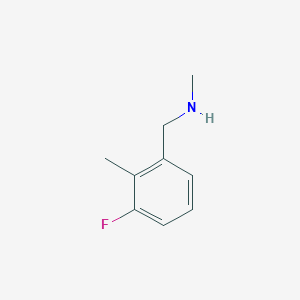
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B12584118.png)

